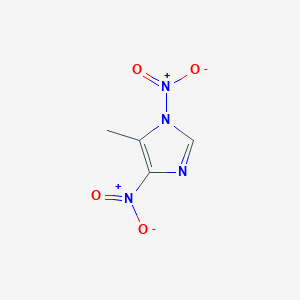

5-methyl-1,4-dinitro-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-1,4-dinitro-1H-imidazole is a chemical compound with the CAS Number: 86760-83-0 . It has a molecular weight of 172.1 .

Synthesis Analysis

The synthesis of this compound has been described in various studies. One method involves the one-step synthesis from the precursor 4-methyl-5-nitro-1H-imidazole .Molecular Structure Analysis

The molecular structure of this compound is complex and has been studied using various methods. For example, molecular dynamics simulations have been used to investigate the structure and properties of this compound .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various intermediates and products. For example, it has been reported that the photochemical nitrating agent this compound is an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied extensively. For example, it has been reported that this compound has a melting point of 113-114°C . Furthermore, molecular dynamics simulations have been used to predict the melting points of this compound .科学的研究の応用

Radiosensitization Studies

DNI has been investigated for its role in radiosensitization of mammalian cells. It is used in rapid mix experiments to explore the mechanism behind anomalous radiosensitization .

Heterocyclic Synthesis

Imidazoles, including DNI, play a crucial role in various applications. They are deployed in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Nitric Oxide Production

DNI photolysis leads to intracellular •NO2 production. This is evidenced by nitration of tyrosine analog probes and cellular protein tyrosine nitration .

将来の方向性

The future directions for research on 5-methyl-1,4-dinitro-1H-imidazole are broad and could include further investigation into its synthesis, properties, and potential applications. For example, recent advances in the synthesis of imidazoles highlight the potential for developing novel methods for the regiocontrolled synthesis of substituted imidazoles .

作用機序

Target of Action

The primary target of 5-methyl-1,4-dinitro-1H-imidazole (DNI) is tyrosine residues in proteins . Tyrosine residues play a crucial role in protein structure and function, and their modification can significantly impact protein activity.

Mode of Action

DNI interacts with its targets through a process known as nitration . Nitration involves the addition of a nitro group (-NO2) to a molecule, which can alter its properties. In the case of DNI, it has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation .

Biochemical Pathways

The nitration of tyrosine residues can affect various biochemical pathwaysIt’s known that protein tyrosine nitration can impact a wide range of cellular processes, including signal transduction, gene expression, and cellular metabolism .

Result of Action

The primary result of DNI’s action is the generation of 3-nitrotyrosine in proteins . This post-translational modification can significantly alter protein function. Additionally, the formation of di-tyrosine was also observed .

Action Environment

The action of DNI can be influenced by environmental factors such as light and temperature. For instance, DNI’s effectiveness as a nitrating agent is observed under 390 nm irradiation . Moreover, the molecular motion and density of DNI can change with temperature, which may influence its action .

特性

IUPAC Name |

5-methyl-1,4-dinitroimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-3-4(7(9)10)5-2-6(3)8(11)12/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZJEUKQRREQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)

![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)

![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)

![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)

![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)

![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)

![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)

![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B6602365.png)

![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)